Scutellarein

Overview

Description

Scutellarein is a flavone, a type of flavonoid, that is found in various medicinal plants, particularly in the genus Scutellaria. It is known for its wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties . This compound is also an important in vivo metabolite of scutellarin, which is derived from the plant Erigeron breviscapus .

Mechanism of Action

Target of Action

Scutellarein, a hydrophobic flavonoid, has been found to have a wide range of pharmacological effects . The primary targets of this compound are various signaling pathways, including NF-κB (nuclear factor kappa B)/MAPK (mitogen-activated protein kinase), IκBa (nuclear factor of kappa light polypeptide gene enhancer in B cells inhibitors alpha)/NF-κB, TRAF2 (tumor necrosis factor receptor-associated factor 2)/NF-κB, and PTEN (phosphatase and tension homologue deleted on chromosome 10)/Akt (protein kinase B)/NF-κB . These targets play crucial roles in regulating cellular processes such as apoptosis and inflammation .

Mode of Action

This compound interacts with its targets by regulating the aforementioned signaling pathways. This regulation leads to the inhibition of the apoptotic program and cytokine production . For instance, this compound has been found to directly promote the polarization of M2 microglia and their expression of neurotrophic factors .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to apoptosis and inflammation. By regulating key signaling pathways, this compound can inhibit the apoptotic program and cytokine production, thereby exerting anti-inflammatory and antioxidant effects . Furthermore, this compound has been found to activate the AMPK-α-mediated insulin signaling pathway, which in turn up-regulates P85α, activates the PI3K/AKT pathway, and ultimately affects the expression of the glucose transporter GLUT4 .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have been studied. Analyses using QikProp revealed this compound to have aqueous solubility (QPlogS), octanol/water partition coefficient (QPlogPo/w), and human serum albumin binding of −3.49, −0.28, and −0.78, respectively, which are within or near to the recommended ranges for drugs .

Result of Action

The molecular and cellular effects of this compound’s action are diverse and include anti-inflammatory, antioxidant, cardioprotective, antidiabetic, neuroprotective, anticancer, and antimicrobial effects . For example, this compound has been found to inhibit the activity of MPO, MDA and ROS, and inhibit VEGF expression and the phosphorylation of NF-kBp65 in pancreatic tissues of AP mice, and reduce the production of pro-inflammatory cytokines Interleukin 6 (IL-6), Tumor necrosis factor α (TNF-α) and IL-1β .

Biochemical Analysis

Biochemical Properties

Scutellarein interacts with a panel of signaling pathways, such as NF-κB (nuclear factor kappa B)/MAPK (mitogen-activated protein kinase), IκBa (nuclear factor of kappa light polypeptide gene enhancer in B cells inhibitors alpha)/NF-κB, TRAF2 (tumor necrosis factor receptor-associated factor 2)/NF-κB, and PTEN (phosphatase and tension homologue deleted on chromosome 10)/Akt (protein kinase B)/NF-κB .

Cellular Effects

This compound has shown positive results in neuron, liver, heart, lung, kidney, bone, and skin protective experiments, and human sperm function enhancement . Its underlying mechanism of action may relate to the apoptotic program and cytokine inhibition by regulating the aforementioned signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves regulating a panel of signaling pathways, including NF-κB/MAPK, IκBa/NF-κB, TRAF2/NF-κB, and PTEN/Akt/NF-κB . It exerts its effects at the molecular level through these interactions.

Temporal Effects in Laboratory Settings

Its wide range of pharmacological effects suggests that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the available literature, its wide range of pharmacological effects suggests that it may have varying effects at different dosages .

Metabolic Pathways

The metabolic actions of this compound were mostly based on the substitution of hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Scutellarein can be synthesized from 3,4,5-trimethoxyphenol through a series of reactions including acetylation, aldolization, cyclization, and hydrolysis . Another method involves the use of benzyl bromide to selectively replace the acetyl group at C-7, followed by protection of the hydroxy groups at C-4’ and subsequent methylation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial production. The key steps include the protection and deprotection of functional groups, as well as the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Scutellarein undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding dihydroflavone.

Substitution: Substitution reactions, particularly involving the hydroxyl groups, are common.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like benzyl bromide and chloromethyl methyl ether are used for protecting groups

Major Products

The major products formed from these reactions include various methylated, acetylated, and hydroxylated derivatives of this compound .

Scientific Research Applications

Scutellarein has been extensively studied for its potential therapeutic applications:

Chemistry: Used as a model compound in the study of flavonoid chemistry and synthesis.

Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.

Medicine: Demonstrated potential in treating conditions such as inflammation, cancer, and cardiovascular diseases. .

Comparison with Similar Compounds

Scutellarein is similar to other flavonoids such as:

Scutellarin: The glucuronide form of this compound, which is hydrolyzed to this compound in vivo.

Baicalein: Another flavone found in Scutellaria species, known for its anti-inflammatory and antioxidant properties.

Apigenin: A flavone with similar anti-inflammatory and anticancer effects.

Uniqueness

This compound is unique due to its higher bioavailability compared to scutellarin and its potent pharmacological effects, particularly in neuroprotection and anti-inflammatory activities .

Biological Activity

Scutellarein, a flavone derivative primarily found in the plant Scutellaria baicalensis, has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its antioxidant, anti-cancer, and neuroprotective effects, as well as its potential applications in treating ischemic cerebrovascular diseases.

This compound is known to be a metabolite of scutellarin, which exhibits poor solubility and bioavailability. To enhance its properties, various derivatives of this compound have been synthesized. For instance, sulfonated derivatives have been developed to improve solubility and bioactivity, demonstrating significant potential for therapeutic applications in ischemic conditions .

Antioxidant Activity

The antioxidant activity of this compound has been extensively studied. It has shown strong scavenging abilities against various free radicals, including DPPH and ABTS radicals. In vitro studies indicate that this compound protects neuronal cells from oxidative stress induced by hydrogen peroxide (H2O2), highlighting its potential as a neuroprotective agent .

Table 1: Antioxidant Activity of this compound

| Assay Type | IC50 Value (µM) | Reference |

|---|---|---|

| DPPH Scavenging | 12.5 | |

| ABTS Scavenging | 15.0 | |

| H2O2-Induced Cytotoxicity (PC12 Cells) | Protective Effect |

Anti-Cancer Properties

This compound exhibits notable anti-cancer properties across several cancer cell lines. Research indicates that it induces apoptosis in various types of cancer cells, including Jurkat (T-cell leukemia), HCT-116 (colon cancer), and MDA-MB-231 (breast cancer). Derivatives with specific modifications have shown enhanced antiproliferative effects compared to this compound itself.

Table 2: Anti-Cancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Jurkat | 20.0 | |

| Derivative 6a | Jurkat | 1.80 | |

| Derivative 6a | HCT-116 | 11.50 | |

| Derivative 6a | MDA-MB-231 | 53.91 |

The presence of specific functional groups appears to enhance the anti-cancer activity of this compound derivatives, indicating that structural modifications can significantly influence their efficacy .

Neuroprotective Effects

This compound has demonstrated neuroprotective effects, particularly against neurodegenerative diseases. Studies reveal that it can mitigate neurotoxicity in neuronal cell models, suggesting its potential use in treating conditions like Alzheimer's disease and Parkinson's disease . The compound's ability to reduce oxidative stress and inflammation is crucial for its neuroprotective role.

Case Studies and Clinical Relevance

Research on this compound has laid the groundwork for its application in clinical settings. For instance, studies have explored its use in treating ischemic cerebrovascular diseases due to its anticoagulant and antioxidant properties. A notable case study involved synthesizing this compound derivatives that exhibited improved biological activity compared to the parent compound, reinforcing the need for further investigation into their clinical applications .

Properties

IUPAC Name |

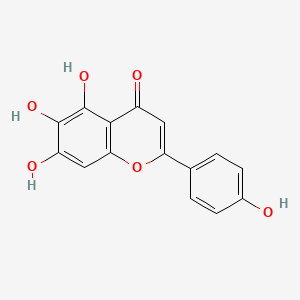

5,6,7-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)11-5-9(17)13-12(21-11)6-10(18)14(19)15(13)20/h1-6,16,18-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXZRQGOGOXCEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40200946 | |

| Record name | Scutellarein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-53-3 | |

| Record name | Scutellarein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scutellarein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scutellarein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCUTELLAREIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P460GTI853 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.